4-Ethoxy-3-pyrrolin-2-one is a heterocyclic compound belonging to the class of pyrrolinones, characterized by a pyrrole ring with an ethoxy group and a carbonyl moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be synthesized through various methods, which are detailed in scientific literature. Notably, it has been investigated for its biological activities and synthetic utility in the preparation of more complex molecules.
4-Ethoxy-3-pyrrolin-2-one is classified as a pyrrolinone, which is a cyclic compound containing both nitrogen and oxygen within its structure. It is often studied for its role in organic synthesis and pharmacology.
Several synthetic routes have been developed for the preparation of 4-ethoxy-3-pyrrolin-2-one. Common methods include:
The synthesis typically involves controlling reaction conditions such as temperature and solvent choice to optimize yields and selectivity. For example, reactions can be performed in aqueous media at room temperature, providing a greener alternative compared to traditional organic solvents .
The molecular structure of 4-ethoxy-3-pyrrolin-2-one features:
This configuration contributes to its chemical properties and reactivity.
The molecular formula for 4-ethoxy-3-pyrrolin-2-one is , with a molecular weight of approximately 141.17 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
4-Ethoxy-3-pyrrolin-2-one can undergo various chemical reactions including:
The reaction conditions, such as temperature and pH, significantly influence the outcome. For example, hydrolysis may require specific catalysts like lithium hydroxide for optimal conversion rates .
The mechanism by which 4-ethoxy-3-pyrrolin-2-one exerts its effects is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors relevant in metabolic pathways.
Research indicates that compounds within this class may exhibit anti-diabetic properties by modulating insulin sensitivity and glucose metabolism, making them potential candidates for treating insulin resistance syndrome .
4-Ethoxy-3-pyrrolin-2-one is typically a colorless to pale yellow liquid or solid depending on purity and crystallization conditions. Its melting point and boiling point are subject to variation based on structural modifications.
The compound is stable under standard laboratory conditions but may react with strong acids or bases. Its solubility profile includes moderate solubility in polar solvents like ethanol and water, facilitating its use in various synthetic protocols.
4-Ethoxy-3-pyrrolin-2-one has several applications in scientific research:
Pyrrolin-2-one derivatives represent a structurally distinctive class of nitrogen-containing heterocycles that have evolved from academic curiosities to privileged scaffolds in medicinal chemistry. The core pyrrolin-2-one framework—a five-membered unsaturated lactam—exhibits intrinsic dipole moments and hydrogen-bonding capabilities that facilitate targeted molecular interactions with biological macromolecules [7]. Early research focused on naturally occurring pyrrolidine-2,4-diones, recognized as amino acid analogues with constrained conformational flexibility [1]. These natural products demonstrated bioactivity profiles that spurred interest in synthetic optimization, particularly regarding ring unsaturation and N-acylation patterns.
The strategic incorporation of unsaturation at the C3-C4 position yielded 3-pyrrolin-2-ones, enhancing both electronic delocalization and planarity relative to saturated precursors. This structural modification proved pivotal for optimizing protein-ligand interactions. Synthetic methodologies advanced significantly in the early 2000s, as exemplified by the development of a facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones in high enantiopurity [1]. Molecular mechanics calculations confirmed these dipeptide analogues adopt linear, extended conformations ideal for mimicking peptide backbone geometries—a property exploited in protease inhibition and substrate mimicry [1].
Innovative synthetic routes have continually expanded accessibility to this pharmacophore. Key milestones include:
Table 1: Evolution of Synthetic Methods for Pyrrolin-2-one Derivatives
Time Period | Synthetic Approach | Key Advantages | Structural Limitations |
---|---|---|---|
Pre-2000 | Hydrolysis of pyrrolidine precursors | Simple starting materials | Low functional group diversity |
2000-2010 | Microwave-assisted cyclizations (e.g., Paal-Knorr) | Minutes vs. hours; 75-90% yields [4] | Limited stereocontrol |
2010-Present | Transition-metal catalysis (e.g., Rh, Cu) | Broad substrate scope; high enantioselectivity | Catalyst cost/removal challenges [8] |
The pharmacological relevance of the scaffold expanded with discoveries of antibacterial tetramic acids (3-hydroxy-pyrrolidine-2,4-diones) and kinase inhibitors incorporating fused pyrrolinone systems. These advancements established the pyrrolin-2-one core as a versatile template for drug discovery, particularly where conformational rigidity and dipole-mediated target engagement are required [1] [8].
The introduction of alkoxy substituents at the C4 position of 3-pyrrolin-2-ones represents a strategic molecular innovation to fine-tune electronic, steric, and pharmacokinetic properties. Ethoxy substitution (–OC₂H₅) specifically imparts advantages over smaller alkoxy groups (e.g., methoxy) or halogens due to its balanced lipophilicity, steric occupancy, and metabolic stability. Electronic modulation occurs through resonance donation from the oxygen lone pairs into the conjugated system, reducing electrophilicity at C5 while enhancing aromatic character across the N1–C2–O–C4 moiety [7]. This electronic redistribution stabilizes the lactam carbonyl against nucleophilic attack—a common degradation pathway in biological matrices—while preserving hydrogen-bond-accepting capacity at the carbonyl oxygen.
Conformationally, the 4-ethoxy group induces subtle puckering distortions verified through X-ray crystallography and computational modeling. These distortions preferentially orient the molecule for binding to planar enzymatic clefts, as demonstrated in leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson’s disease. In seminal work, 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines exhibited nanomolar LRRK2 inhibition (IC₅₀ < 50 nM) and >100-fold selectivity across the human kinome [3]. The ethoxy moiety contributed critically to blood-brain barrier penetration—confirmed via in vivo studies in rodents—where it inhibited Ser935 phosphorylation in brain tissue following oral administration (45–100 mg/kg) [3]. This central nervous system (CNS) accessibility was attributed to optimized logP (1.5–2.5) and reduced P-glycoprotein efflux relative to methoxy analogues.
Table 2: Comparative Impact of C4 Substituents on 3-Pyrrolin-2-one Pharmacological Properties
C4 Substituent | Electron Withdrawing/Donating Effect | Lipophilicity (Calculated logP) | Key Bioactivity Observations |
---|---|---|---|
Methoxy (–OCH₃) | Moderate donation | +0.8 vs. H | Reduced metabolic stability; moderate kinase affinity [6] |
Ethoxy (–OC₂H₅) | Moderate donation | +1.4 vs. H | Enhanced CNS penetration; high LRRK2 potency/pKₐ [3] |
Chloro (–Cl) | Strong withdrawal | +1.2 vs. H | Improved enzyme inhibition but cytotoxicity risks |
Methyl (–CH₃) | Weak donation | +1.1 vs. H | Limited solubility; moderate bioactivity |
Physicochemical profiling reveals that 4-ethoxy-3-pyrrolin-2-ones typically display melting points of 130–134°C and enhanced solubility in aprotic solvents relative to unsubstituted analogues—properties facilitating formulation development [6]. The ethoxy group also serves as a synthetic handle for further derivatization; nucleophilic displacement at C4 enables installation of amines, thiols, or fluorinated groups to modulate target engagement. This versatility is exemplified in dipeptide mimetics where 4-ethoxy variants adopt linear conformations ideal for protease active-site binding, whereas bulkier substituents induce bent geometries suited for allosteric pockets [1].
The ongoing exploration of 4-ethoxy variants in anticancer and antimicrobial scaffolds underscores their role in overcoming limitations of early-generation heterocycles—particularly regarding resistance development and subcellular distribution. Future directions include exploiting ethoxy-derived metabolic products for prodrug design and leveraging stereoelectronic effects for covalent inhibitor development.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1